1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL
Description
1-[2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-5-yl]piperidin-4-ol is a heterocyclic compound featuring a 1,3-thiazol core substituted with two sulfonyl groups at positions 2 (benzenesulfonyl) and 4 (4-chlorobenzenesulfonyl), respectively. The thiazol ring is further functionalized at position 5 with a piperidin-4-ol moiety. The dual sulfonyl groups are electron-withdrawing, which may enhance stability and modulate intermolecular interactions, while the piperidin-4-ol group introduces hydrogen-bonding capability, impacting solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S3/c21-14-6-8-17(9-7-14)30(25,26)18-19(23-12-10-15(24)11-13-23)29-20(22-18)31(27,28)16-4-2-1-3-5-16/h1-9,15,24H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADOQODTHJSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of benzenesulfonyl and 4-chlorobenzenesulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Compounds :
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate (): Substituents: A phenoxy group at position 2 and a piperidine-4-carboxylate ester at position 4. Molecular Weight: 402.55 g/mol . The ester group in this analog may decrease polarity relative to the hydroxyl group in the target.
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (): Substituents: A trifluoromethylpyridinyl-piperidine group and a triazole-thiol moiety. Molecular Weight: Not explicitly provided, but estimated to exceed 450 g/mol based on its formula.
Piperidine Derivatives with Sulfonyl Groups
Key Compounds :
1-(4-Chlorobenzenesulfonyl)-4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol (): Substituents: A single 4-chlorobenzenesulfonyl group directly attached to piperidin-4-ol. Molecular Weight: Not explicitly listed but structurally simpler than the target compound.
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol ():
- Substituents: A benzyl-piperidine group and a triazole-thiol moiety.
- Molecular Weight: 288.41 g/mol .
- Comparison: The triazole-thiol group offers redox activity absent in the target compound, while the benzyl group enhances lipophilicity.
Impact of Sulfonyl Groups on Physicochemical Properties
The target compound’s dual sulfonyl groups distinguish it from analogs with single sulfonyl or non-sulfonyl substituents:
- Solubility: The polar sulfonyl groups may improve aqueous solubility relative to non-polar tert-butylphenoxy derivatives (e.g., ).
- Molecular Weight : The target compound’s calculated molecular weight (~498.66 g/mol) exceeds most analogs, which range from 288–402 g/mol (Table 1).
Data Tables
Table 1: Structural and Molecular Comparison of Key Compounds
Research Implications and Limitations
While direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, structural analogs suggest that:
- The dual sulfonyl groups may enhance thermal stability and crystallinity, as seen in sulfonamide-containing pharmaceuticals.
- Piperidin-4-ol’s hydroxyl group could facilitate hydrogen bonding in biological targets, a feature exploited in kinase inhibitors (e.g., ) .
- Crystallographic studies using SHELX software () might aid in resolving the target compound’s conformation, given its complexity .
Limitations : The absence of explicit experimental data (e.g., solubility, bioactivity) necessitates caution in extrapolating properties from structural analogs. Further synthesis and characterization are required to validate these hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
